3-Undecanol, (S)-

Description

BenchChem offers high-quality 3-Undecanol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Undecanol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

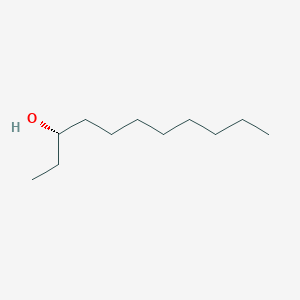

IUPAC Name |

(3S)-undecan-3-ol |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |

InChI Key |

HCARCYFXWDRVBZ-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCCC[C@H](CC)O |

Canonical SMILES |

CCCCCCCCC(CC)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-3-Undecanol in Insect Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Undecanol is a chiral secondary alcohol that has been identified as a component of insect semiochemical profiles, playing a role in the chemical communication systems of certain species. While research into this specific compound is not as extensive as for other insect pheromones, existing studies and analogous compounds provide a framework for understanding its potential significance in insect behavior and its applications in pest management and drug development. This technical guide synthesizes the current knowledge on the natural occurrence of (S)-3-Undecanol and related compounds in insects, details the experimental protocols for their study, and presents this information in a format accessible to researchers and professionals in related fields.

Data Presentation: Quantitative Analysis of Undecanols in Insects

| Insect Species | Compound | Type of Pheromone | Enantiomeric Ratio (S:R) | Quantity | Source |

| Lobiopa insularis (Strawberry Sap Beetle) | 2-Undecanol | Aggregation (Male-produced) | 3.5:1 | 1.5 ng / insect / 24h | [1][2] |

This table highlights the male-specific production of 2-undecanol in L. insularis and the predominance of the (S)-enantiomer, underscoring the importance of stereochemistry in insect chemical communication.[1][2] The quantity detected provides a baseline for the concentrations that can be biologically active.

Experimental Protocols

The identification, quantification, and functional analysis of (S)-3-Undecanol and other long-chain alcohol pheromones in insects require a combination of sophisticated analytical and behavioral assays. The following are detailed methodologies for key experiments cited in the context of insect pheromone research.

Pheromone Collection: Aeration (Volatile Collection)

This method is used to collect airborne semiochemicals released by insects.

-

Apparatus: A glass chamber to house the insects, a purified air source (e.g., charcoal-filtered air), an adsorbent trap (e.g., a glass tube containing Porapak Q or other suitable polymer), and a vacuum pump to draw air through the system.

-

Procedure:

-

Place a known number of insects (separated by sex if necessary) into the glass chamber. Provide a food source if required for pheromone production.

-

Draw purified air through the chamber at a controlled flow rate.

-

The air, now carrying the insect-released volatiles, is passed through the adsorbent trap.

-

After a set collection period (e.g., 24 hours), remove the adsorbent trap.

-

Elute the trapped compounds from the adsorbent using a minimal amount of a high-purity solvent (e.g., hexane or dichloromethane).

-

The resulting extract is then concentrated under a gentle stream of nitrogen before analysis.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for identifying and quantifying volatile compounds in a sample.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.

-

As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each compound.

-

Compound identification is achieved by comparing the retention time and mass spectrum to those of authentic standards.

-

Quantification is performed by comparing the peak area of the target compound to the peak area of an internal standard of known concentration.

-

Enantioselective (Chiral) Analysis: Chiral Gas Chromatography

To determine the enantiomeric ratio of a chiral pheromone component like (S)-3-Undecanol.

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., based on cyclodextrin derivatives).

-

Procedure:

-

The procedure is similar to standard GC-MS.

-

The chiral stationary phase of the column selectively interacts with the different enantiomers, causing them to elute at different times.

-

The relative peak areas of the separated enantiomers are used to determine the enantiomeric ratio.

-

Electrophysiological Analysis: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is used to identify which compounds in a complex mixture are biologically active (i.e., detected by the insect's antennae).

-

Apparatus: A GC with its column effluent split between a standard detector (e.g., Flame Ionization Detector - FID) and an electroantennography setup. The EAD setup consists of an insect antenna mounted between two electrodes and connected to an amplifier.

-

Procedure:

-

The pheromone extract is injected and separated by the GC.

-

As compounds elute, one portion goes to the FID to produce a chromatogram, while the other portion is passed over the insect antenna.

-

When a biologically active compound contacts the antenna, it elicits a nerve impulse, which is detected as a change in electrical potential (a depolarization).

-

By aligning the FID chromatogram with the EAD recording, the specific peaks that elicited an antennal response can be identified.

-

Behavioral Assays: Olfactometer and Field Trapping

These assays are crucial for determining the behavioral function of a semiochemical.

-

Y-Tube Olfactometer: A Y-shaped glass tube where an insect is introduced at the base and can choose to move towards one of two arms. One arm receives a stream of air carrying the test compound, while the other receives clean air (control). A statistically significant preference for the treatment arm indicates attraction.

-

Wind Tunnel: A more complex setup that allows for the observation of upwind flight behavior in response to a pheromone plume.

-

Field Trapping: Traps baited with synthetic pheromones are placed in the natural habitat of the target insect. The number of insects caught in baited traps is compared to unbaited control traps to assess attraction under field conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of experiments and the general signaling pathway involved in insect olfaction.

Caption: Experimental workflow for insect pheromone identification and validation.

Caption: Generalized olfactory signaling pathway in insects.

Biosynthesis of Long-Chain Alcohol Pheromones

The biosynthesis of fatty acid-derived pheromones, including long-chain alcohols, is a multi-step enzymatic process that typically occurs in specialized pheromone glands.[3][4] While the specific pathway for (S)-3-Undecanol has not been elucidated, the general pathway for similar compounds involves:

-

De novo fatty acid synthesis: Acetyl-CoA and malonyl-CoA are used to build saturated fatty acid chains.

-

Desaturation: Specific desaturases introduce double bonds at precise locations.

-

Chain shortening: β-oxidation can shorten the fatty acid chain to the desired length.[5]

-

Reduction: Fatty acyl-CoA reductases (FARs) reduce the fatty acyl-CoA to the corresponding fatty alcohol.[3][4]

The stereospecificity of the final alcohol product is likely determined by the stereoselectivity of the reductase enzyme involved in the final step.

Conclusion

While the natural occurrence of (S)-3-Undecanol in insects remains an area requiring further investigation, the presence of its structural isomer, (S)-2-undecanol, as a key pheromone component in the Nitidulidae beetle family strongly suggests that other long-chain chiral alcohols, including 3-undecanol, are likely to be found in the chemical communication systems of other insect species. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to identify and characterize these compounds. Further research in this area holds promise for the development of novel, species-specific pest management strategies and may offer insights into the evolution of chemical communication in insects. The methodologies for chiral analysis are particularly critical, as the biological activity of these semiochemicals is often dependent on their stereochemistry.

References

- 1. The Male Produced Aggregation Pheromone of a Strawberry Sap Beetle, Lobiopa insularis (Coleoptera: Nitidulidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

What is the CAS number for (S)-3-Undecanol?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Undecanol, a chiral secondary alcohol. Due to the limited availability of data for the specific (S)-enantiomer, this document primarily focuses on the properties of the racemic mixture, 3-Undecanol, and presents a generalized methodology for the enantioselective synthesis of chiral alcohols.

Chemical Identification and Properties

Table 1: Physicochemical Properties of 3-Undecanol (Racemic)

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O | [1][2][5] |

| Molecular Weight | 172.31 g/mol | [1][2][5] |

| Boiling Point | 229.7 °C at 760 mmHg | [2] |

| Melting Point | 11.58 °C (estimate) | [2] |

| Density | 0.828 g/cm³ | [2] |

| Refractive Index | 1.437 | [2] |

| Flash Point | 94 °C | [2] |

| XLogP3 | 4.4 | [2] |

Enantioselective Synthesis: A Generalized Approach

The preparation of enantiomerically pure secondary alcohols like (S)-3-Undecanol is often achieved through enzymatic kinetic resolution of the corresponding racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol (Generalized)

This protocol describes a general procedure for the kinetic resolution of racemic 3-Undecanol using a lipase. The specific enzyme, acyl donor, solvent, and reaction conditions should be optimized for this particular substrate to achieve high enantiomeric excess (e.e.) and yield.

Materials:

-

(±)-3-Undecanol

-

Immobilized Lipase (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase)

-

Acyl Donor (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride)

-

Anhydrous Organic Solvent (e.g., hexane, toluene, tetrahydrofuran)

-

Buffer solution (for hydrolytic reactions)

-

Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature control)

-

Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Reaction Setup: To a solution of racemic 3-Undecanol in an appropriate anhydrous organic solvent, add the immobilized lipase and the acyl donor. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them by GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted (S)-enantiomer and the acylated (R)-enantiomer in high enantiomeric excess.

-

Reaction Quench and Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is then removed under reduced pressure.

-

Separation and Purification: The resulting mixture, containing the unreacted (S)-3-Undecanol and the acylated (R)-3-undecyl acetate, is separated by column chromatography on silica gel.

-

Characterization: The enantiomeric excess of the purified (S)-3-Undecanol is determined by chiral GC or HPLC analysis. The chemical identity and purity are confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Experimental Workflow

References

(S)-3-Undecanol as a Putative Semiochemical: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Undecanol, a chiral secondary alcohol, presents potential as a semiochemical or pheromone component for targeted insect pest management strategies. While direct, comprehensive evidence identifying (S)-3-undecanol as a primary pheromone in a specific insect species is not extensively documented in publicly available literature, its structural similarity to known semiochemicals warrants further investigation. This technical guide synthesizes the current understanding of related compounds, outlines established experimental protocols for identification and analysis, and describes the general signaling pathways involved in insect olfaction. This document serves as a foundational resource for researchers aiming to explore the semiochemical properties of (S)-3-undecanol and develop novel pest control agents.

Introduction to Semiochemicals and Pheromones

Semiochemicals are chemical substances that carry information between organisms. A specific class of semiochemicals, pheromones, mediate interactions between individuals of the same species. These can be further categorized into sex pheromones, aggregation pheromones, trail pheromones, and alarm pheromones, among others. The high specificity and potency of pheromones make them valuable tools in integrated pest management (IPM) for monitoring, mass trapping, and mating disruption.

Chirality often plays a crucial role in the biological activity of pheromones. Different enantiomers of the same compound can elicit vastly different, or even inhibitory, behavioral responses in insects. Therefore, the enantioselective synthesis and testing of chiral compounds like (S)-3-undecanol are critical for elucidating their precise biological function.

Quantitative Data on a Structurally Related Compound: 1-Undecanol

While specific quantitative data for (S)-3-undecanol as a primary attractant is limited in the reviewed literature, studies on the related primary alcohol, 1-undecanol, have demonstrated its role as a synergist to the sex pheromone of the Oriental fruit moth, Grapholita molesta. The following table summarizes field trapping data from a study investigating the synergistic effect of 1-undecanol.

| Treatment | Mean No. of Male Moths Captured (±SE) |

| Sex Pheromone (Ph) Alone | 15.3 ± 2.1 a |

| Ph + 1-Undecanol (50 mg) | 25.7 ± 3.5 b |

| Ph + 1-Undecanol (100 mg) | 23.1 ± 2.9 b |

| Ph + 1-Undecanol (200 mg) | 21.9 ± 2.4 b |

Data adapted from a study on Grapholita molesta. Means in the same column followed by different letters are significantly different.

This data indicates that 1-undecanol significantly increases the attractiveness of the primary sex pheromone. Such synergistic effects are common in insect chemical communication and highlight the potential for compounds like 3-undecanol to play a role in a pheromone blend.

Experimental Protocols

The following sections detail the standard methodologies for the identification, synthesis, and bioassay of a putative semiochemical like (S)-3-undecanol.

Collection and Identification of Volatiles

Objective: To collect and identify potential semiochemicals from the target insect species.

Methodology:

-

Volatile Collection:

-

Aeration (Headspace Collection): Live insects (males, females, or both, depending on the target pheromone) are placed in a clean glass chamber. Purified and humidified air is passed over the insects, and the effluent air is drawn through a porous polymer adsorbent trap (e.g., Porapak Q, Tenax) to capture the volatile organic compounds (VOCs).

-

Solid Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase is exposed to the headspace above the insects or directly to a pheromone gland extract.

-

-

Chemical Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The collected volatiles are thermally desorbed from the trap or SPME fiber and analyzed by GC-MS. The retention time and mass spectrum of each compound are used for tentative identification by comparison to spectral libraries (e.g., NIST).

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify biologically active compounds, the GC effluent is split between the MS detector and an electroantennogram (EAG) preparation. The EAG detects which compounds elicit a response from the insect's antenna.

-

Structure Elucidation: For novel compounds, further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and derivatization may be required to confirm the structure.

-

Enantioselective Synthesis of (S)-3-Undecanol

Objective: To produce a stereochemically pure sample of (S)-3-undecanol for bioassays.

Methodology (A Representative Approach):

-

Starting Material: A suitable prochiral ketone, such as 3-undecanone.

-

Asymmetric Reduction: Employ a chiral reducing agent or a catalyst to stereoselectively reduce the ketone to the (S)-alcohol. Common methods include:

-

CBS Reduction: Using the Corey-Bakshi-Shibata catalyst (a proline-derived oxazaborolidine) with a borane source (e.g., BH₃·SMe₂).

-

Enzymatic Reduction: Utilizing a ketoreductase enzyme that exhibits high enantioselectivity for the desired alcohol.

-

-

Purification: The product is purified using column chromatography on silica gel.

-

Enantiomeric Purity Determination: The enantiomeric excess (ee) of the synthesized (S)-3-undecanol is determined using a chiral analytical technique, such as:

-

Chiral Gas Chromatography: Using a GC column with a chiral stationary phase.

-

NMR Spectroscopy with a Chiral Shift Reagent: To differentiate the signals of the two enantiomers.

-

Bioassays

Objective: To determine the behavioral response of the target insect to the synthesized compound.

Methodology:

-

Electroantennography (EAG):

-

An antenna is excised from a live insect and mounted between two electrodes.

-

A puff of air carrying a known concentration of the test compound is delivered to the antenna.

-

The resulting depolarization of the antennal neurons is recorded as a voltage change. EAG provides a measure of the overall antennal response but is not indicative of a specific behavior.

-

-

Behavioral Assays:

-

Olfactometer Bioassays: A Y-tube or four-arm olfactometer is used to assess the preference of an insect for different odor sources. The test compound is introduced into one arm, and a control (solvent or clean air) into the other(s). The number of insects choosing each arm is recorded.

-

Wind Tunnel Assays: A wind tunnel allows for the observation of upwind flight behavior towards an odor source, which is a more naturalistic measure of attraction.

-

Field Trapping: Lures baited with the test compound (alone or in combination with other chemicals) are placed in traps in the field. The number of target insects captured in baited traps is compared to control traps.

-

Signaling Pathways in Insect Olfaction

The perception of semiochemicals like (S)-3-undecanol by an insect involves a complex signaling cascade within the olfactory sensory neurons (OSNs).

General Olfactory Signaling Pathway

The following diagram illustrates a generalized workflow for the perception of an odorant molecule by an insect OSN.

Caption: Generalized workflow of odorant perception in an insect olfactory sensory neuron.

Putative Signaling Cascade for a Secondary Alcohol

The interaction of an alcohol semiochemical with an odorant receptor can trigger one of two primary types of signaling cascades: ionotropic or metabotropic.

Caption: Putative dual signaling pathways (ionotropic and metabotropic) for a semiochemical.

Conclusion and Future Directions

While (S)-3-undecanol remains a compound of interest, further research is required to definitively establish its role as a semiochemical or pheromone component in any insect species. The experimental frameworks and conceptual models presented in this guide provide a robust starting point for such investigations. Future research should focus on:

-

Screening: Conducting GC-EAD analysis on a wider range of insect species, particularly those known to utilize secondary alcohols in their chemical communication, to identify potential responders to 3-undecanol.

-

Stereospecific Bioassays: Performing rigorous behavioral assays with enantiomerically pure (S)- and (R)-3-undecanol to determine the active stereoisomer and rule out any inhibitory effects of the other.

-

Receptor Identification: Utilizing techniques such as in-situ hybridization and heterologous expression systems to identify the specific odorant receptor(s) that respond to (S)-3-undecanol.

-

Field Validation: Conducting comprehensive field trapping studies to confirm the biological activity of (S)-3-undecanol under natural conditions.

The elucidation of the semiochemical role of (S)-3-undecanol could lead to the development of novel, highly specific, and environmentally benign pest management tools.

An In-depth Technical Guide to the Physical Properties of (S)-3-Undecanol

This technical guide provides a summary of the available data on the physical properties of 3-undecanol, with a focus on its boiling and melting points. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The physical properties of 3-undecanol are summarized in the table below. These values have been compiled from various chemical databases and supplier information.

| Physical Property | Value | Notes |

| Boiling Point | 229-230 °C | At 760 mmHg (estimated)[1] |

| 132 °C | At 13 mmHg[1] | |

| 229.7 °C | At 760 mmHg[2] | |

| Melting Point | 11.58 °C | Estimated[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling and melting points of (S)-3-Undecanol are not available in the cited literature. However, standard laboratory procedures for these determinations are described below.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid can be determined using a simple distillation apparatus.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

The liquid sample (3-undecanol) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer is positioned in the distillation head such that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

The temperature at which the vapor and liquid are in equilibrium is recorded. This is observed as a stable temperature reading on the thermometer while the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Melting Point (Capillary Method)

The melting point of a solid (or a low-melting liquid like 3-undecanol, which would need to be solidified first) can be determined using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the substance

Procedure:

-

A small amount of the solidified 3-undecanol is introduced into a capillary tube. The tube is tapped gently to pack the sample at the bottom.

-

The capillary tube is placed in the melting point apparatus alongside a thermometer.

-

The apparatus is heated slowly and steadily.

-

The temperature at which the substance first begins to melt (the appearance of the first liquid droplet) and the temperature at which the substance is completely molten are recorded. This range is the melting point of the substance. For a pure substance, this range is typically narrow.

Logical Relationships and Signaling Pathways

There is no information available in the provided search results to suggest any known signaling pathways or complex logical relationships directly involving (S)-3-Undecanol that would necessitate a visual diagram for clarification within the context of its physical properties. Therefore, a Graphviz diagram has not been included.

References

Unveiling (S)-3-Undecanol: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and isolation of the chiral secondary alcohol, (S)-3-Undecanol, from natural reservoirs. While the presence of 3-Undecanol has been identified in various natural products, the specific isolation and enantioselective analysis of the (S)-enantiomer remain a niche area of research. This document synthesizes available information on its natural occurrence, proposes detailed experimental protocols for its extraction and purification, and outlines the analytical methods required for its chiral characterization.

Natural Occurrence of 3-Undecanol

3-Undecanol has been identified as a volatile compound in the essential oil extracted from the bark, heartwood, and fruit of the Cryptocarya massoia tree, a plant native to Papua New Guinea.[1][2][3][4] This Lauraceae species is a known source of various bioactive compounds, and its essential oil is a primary candidate for the isolation of 3-Undecanol. While the specific enantiomeric composition of 3-Undecanol in C. massoia has not been definitively reported in the available literature, the presence of the parent compound makes it a logical starting point for the isolation of the (S)-enantiomer.

Furthermore, long-chain alcohols, including undecanols, are known components of insect pheromones and other semiochemicals, often found in the Dufour's glands of Hymenoptera (ants, bees, and wasps) and as sex pheromone synergists in Lepidoptera (moths and butterflies).[5][6] Although (S)-3-Undecanol has not been explicitly identified as a key pheromonal component in a specific insect species to date, the chemical class is of significant interest in chemical ecology, suggesting insects as another potential, albeit less explored, natural source.

Experimental Protocols

The isolation and purification of (S)-3-Undecanol from a natural source like Cryptocarya massoia involves a multi-step process encompassing extraction, fractionation, and chiral separation.

Extraction of Volatile Compounds

The initial step involves the extraction of the essential oil from the plant material. Steam distillation is a common and effective method for isolating volatile compounds from plant matrices.[7]

Protocol: Steam Distillation of Cryptocarya massoia Bark

-

Material Preparation: Air-dry the bark of Cryptocarya massoia to reduce moisture content. Grind the dried bark into a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.

-

Distillation:

-

Place a known quantity (e.g., 500 g) of the powdered bark into the distillation flask.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

-

Continue the distillation for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of the essential oil.

-

-

Collection: The steam and volatile compounds will condense in the condenser and be collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top.

-

Separation and Drying: Separate the essential oil from the aqueous layer using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Yield Calculation: Determine the yield of the essential oil as a percentage of the initial weight of the plant material.

Fractionation of the Essential Oil

The crude essential oil is a complex mixture of various volatile compounds. To isolate 3-Undecanol, fractionation is necessary. Flash column chromatography is a suitable technique for this purpose.

Protocol: Flash Column Chromatography

-

Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Analysis: Analyze the fractions containing compounds with a similar polarity to 3-Undecanol using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions rich in the target compound.

Enantioselective Analysis and Purification

The final and most critical step is the separation of the (S)- and (R)-enantiomers of 3-Undecanol. This is achieved using enantioselective gas chromatography.

Protocol: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

-

Column Selection: Utilize a chiral capillary GC column. Cyclodextrin-based stationary phases, such as those modified with permethylated β-cyclodextrin, are highly effective for the separation of chiral alcohols.[8][9]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is required for both separation and identification.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 2 °C/min). This allows for the separation of compounds with different boiling points and enantiomers.

-

MS Detector: Operate in full scan mode to acquire mass spectra for compound identification.

-

-

Identification: The (S)- and (R)-enantiomers of 3-Undecanol will have identical mass spectra but different retention times on the chiral column. Identification can be confirmed by comparing the retention times and mass spectra with those of authentic standards of (S)-3-Undecanol and (R)-3-Undecanol.

-

Quantification: The relative abundance of each enantiomer can be determined by integrating the peak areas in the chromatogram. The enantiomeric excess (ee) of the (S)-enantiomer can then be calculated.

For preparative separation of the enantiomers, preparative chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice, using a suitable chiral stationary phase.

Data Presentation

The following tables summarize the expected quantitative data from the isolation and analysis of (S)-3-Undecanol from Cryptocarya massoia.

Table 1: Extraction and Fractionation Data

| Parameter | Value | Unit |

| Starting Plant Material (dry weight) | 500 | g |

| Essential Oil Yield | To be determined | % (w/w) |

| 3-Undecanol Fraction Yield | To be determined | % (w/w of essential oil) |

| Purity of 3-Undecanol Fraction (GC-MS) | To be determined | % |

Table 2: Enantioselective Analysis Data

| Parameter | Retention Time (min) | Relative Abundance (%) |

| (R)-3-Undecanol | To be determined | To be determined |

| (S)-3-Undecanol | To be determined | To be determined |

| Enantiomeric Excess (ee) of (S)-3-Undecanol | \multicolumn{2}{c | }{To be calculated} |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of (S)-3-Undecanol.

Biosynthetic Pathway

The biosynthesis of secondary alcohols like 3-Undecanol in plants is believed to originate from fatty acid metabolism.[10][11][12] The following diagram illustrates a plausible biosynthetic pathway.

Caption: Proposed biosynthetic pathway for (S)-3-Undecanol.

Conclusion

This technical guide provides a comprehensive framework for the discovery and isolation of (S)-3-Undecanol from natural sources, with a primary focus on Cryptocarya massoia. The detailed experimental protocols and data presentation structures offer a clear roadmap for researchers in natural product chemistry and drug development. The successful isolation and characterization of (S)-3-Undecanol will pave the way for further investigation into its biological activities and potential therapeutic applications. The provided visualizations of the experimental workflow and biosynthetic pathway serve to clarify the complex processes involved in obtaining this specific chiral molecule from nature.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Chemical Analysis of the Essential Oil Constituents in the Bark, Heartwood and Fruits of Cryptocarya massoy (Oken) Kosterm. (Lauraceae) from Papua New Guinea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the Bark: An Overview of the Chemistry and Biological Activities of Selected Bark Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-undecanol, 6929-08-4 [thegoodscentscompany.com]

- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. plantarchives.org [plantarchives.org]

- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plant fatty acyl reductases: enzymes generating fatty alcohols for protective layers with potential for industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of (S)-3-Undecanol for Research Applications

Disclaimer: There is a significant lack of specific toxicological data for (S)-3-Undecanol in publicly available scientific literature. The following profile has been compiled using data from structurally similar long-chain and secondary alcohols, alongside standardized testing protocols. This information should be used as a guide for research applications and not as a definitive toxicological assessment. All quantitative data presented is for analogous compounds and should be interpreted with caution.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated toxicological profile of (S)-3-Undecanol, a secondary fatty alcohol. Due to the absence of specific data for this enantiomer, this guide relies on information from surrogate molecules, primarily other C9-C11 secondary alcohols and 1-Undecanol. The document is intended for researchers, scientists, and drug development professionals to inform safe handling practices and experimental design. It covers key toxicological endpoints, including acute toxicity, chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and ecotoxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided, and key workflows are visualized using diagrams.

Physicochemical Properties (Analog Data)

A summary of the physicochemical properties of related compounds is presented below. These properties are crucial for understanding the potential absorption, distribution, metabolism, and excretion (ADME) of (S)-3-Undecanol.

| Property | 1-Undecanol | 3-Decanol | Source |

| Molecular Formula | C11H24O | C10H22O | [1][2] |

| Molecular Weight | 172.31 g/mol | 158.28 g/mol | [1][2] |

| Boiling Point | 229-230 °C @ 760 mmHg (est) | 211 °C @ 760 mmHg | [3][4] |

| Melting Point | 11 °C | - | [1] |

| Flash Point | > 112 °C | 86.67 °C | [1][4] |

| Water Solubility | Immiscible | 49.73 mg/L @ 25 °C (est) | [1][3] |

| logP (o/w) | No data available | 3.9 (est) | [2] |

Toxicological Data (Analog Data)

The following tables summarize the available toxicological data for compounds structurally related to (S)-3-Undecanol.

Acute Toxicity

| Compound | Test Species | Route | LD50/LC50 | Source |

| 1-Undecanol | Rat | Oral | 3 g/kg | [1] |

| 1-Undecanol | Rabbit | Dermal | > 5 g/kg | [1] |

| 1-Undecanol | Rat | Inhalation | > 700 mg/m³ (6 h) | [1] |

Subchronic Toxicity

| Compound | Test Species | Route | NOAEL/LOAEL | Study Duration | Source |

| 3-Methyl-1-butanol | Rat | Drinking Water | NOAEL: 4000 ppm (male), 16000 ppm (female) | 90 days | [5] |

| 2-Methyl-1-propanol | Rat | Drinking Water | NOAEL: 16000 ppm | 90 days | [5] |

Genotoxicity

Limited data is available for long-chain secondary alcohols. In general, short-chain alcohols are not considered genotoxic. Testing according to OECD guidelines is recommended to determine the genotoxic potential of (S)-3-Undecanol.

Carcinogenicity

There is no specific data on the carcinogenicity of (S)-3-Undecanol or its close structural analogs. Long-term studies would be required to assess this endpoint.

Reproductive and Developmental Toxicity

| Compound | Test Species | Route | NOAEL/LOAEL | Effects | Source |

| Isopropanol | Rat | Oral Gavage | NOAEL: 700 mg/kg/day (postnatal pup survival) | Decreased postnatal pup survival at higher doses | [6] |

| 1-Octanol | Rat | Oral Gavage | Maternal NOAEL: 130 mg/kg/day; Developmental NOAEL: 1300 mg/kg/day | Maternal toxicity at high doses, no developmental toxicity | [7] |

Ecotoxicity

| Compound | Species | Test Type | EC50/LC50 | Source |

| Long Chain Alcohols (general) | Aquatic Organisms | Acute | Toxicity increases with chain length up to a cutoff due to low water solubility | [8] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[9]

Principle: A stepwise procedure is used where a small group of animals (typically 3 female rats) is dosed at a defined level.[9] The outcome (mortality or survival) determines the next dosing level.[9]

Procedure:

-

Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females.[7]

-

Housing and Feeding: Animals are caged individually with controlled temperature and lighting cycles. Standard laboratory diet and water are provided ad libitum.[10]

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.[11]

-

Administration: A single oral dose is administered. Animals are fasted prior to dosing.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Diagram of Experimental Workflow:

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.[13]

Principle: The test substance is administered daily to several groups of animals at different dose levels for 90 days.[13]

Procedure:

-

Animal Selection: Typically rodents (rats are preferred), with at least 10 males and 10 females per group.[13]

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not mortality.[13]

-

Administration: The substance is administered orally via gavage, in the diet, or in drinking water.[13]

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at termination.[13]

-

Pathology: All animals undergo a full gross necropsy. Histopathological examination is performed on the control and high-dose groups, and on any target organs identified in other dose groups.[13]

Diagram of Experimental Workflow:

References

- 1. policycommons.net [policycommons.net]

- 2. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. 3-decanol, 1565-81-7 [thegoodscentscompany.com]

- 5. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 6. oecd.org [oecd.org]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. chemview.epa.gov [chemview.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-3-Undecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Undecanol is a chiral secondary alcohol of interest in the synthesis of various biologically active molecules and fine chemicals. Its specific stereochemistry is crucial for its function and efficacy in these applications. This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-3-Undecanol, focusing on two primary methodologies: biocatalytic asymmetric reduction of 3-undecanone and lipase-catalyzed kinetic resolution of racemic 3-undecanol. These methods offer green and efficient alternatives to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions.

Data Presentation

The following table summarizes typical quantitative data for the enantioselective synthesis of (S)-3-Undecanol using the described methods. Please note that these values are representative and may vary depending on specific experimental conditions and catalyst batches.

| Method | Catalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Isolated Yield (%) | Reference (Illustrative) |

| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis) | 3-Undecanone | (S)-3-Undecanol | >95 | >99 | ~90 | [1] |

| Lipase-Catalyzed Kinetic Resolution | Immobilized Candida antarctica Lipase B (CAL-B) | (±)-3-Undecanol | (S)-3-Undecanol | ~50 | >99 (for remaining alcohol) | ~45 | [2][3] |

Experimental Protocols

Method 1: Biocatalytic Asymmetric Reduction of 3-Undecanone

This protocol describes the asymmetric reduction of the prochiral ketone 3-undecanone to the corresponding (S)-alcohol using an alcohol dehydrogenase (ADH). Many ADHs exhibit high enantioselectivity.[4]

Materials:

-

3-Undecanone

-

Alcohol Dehydrogenase (e.g., from Rhodococcus erythropolis, commercially available or as whole cells)

-

NADH or NADPH (cofactor)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent (e.g., MTBE or ethyl acetate) for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Cofactor and Regeneration System: Add the cofactor (NADH or NADPH) and the components of the cofactor regeneration system. For example, if using isopropanol, it can often serve as both the co-solvent and the hydrogen source for cofactor regeneration.

-

Enzyme Addition: Add the alcohol dehydrogenase preparation (either as a purified enzyme or as whole cells).

-

Substrate Addition: Add 3-undecanone to the reaction mixture. The substrate may be added neat or as a solution in a minimal amount of a water-miscible co-solvent to aid solubility.

-

Reaction Conditions: Stir the mixture at a controlled temperature (typically 25-37 °C) and monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

-

Work-up: Once the reaction has reached the desired conversion, quench the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extraction: Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure (S)-3-Undecanol.

-

Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Undecanol

This protocol describes the kinetic resolution of a racemic mixture of 3-undecanol using an immobilized lipase, such as Candida antarctica Lipase B (CAL-B). The lipase will selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.[2][3]

Materials:

-

Racemic (±)-3-Undecanol

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate or acetic anhydride)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic (±)-3-undecanol in the anhydrous organic solvent.

-

Acyl Donor Addition: Add the acyl donor to the solution. Vinyl acetate is often preferred as the reaction is essentially irreversible.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction Conditions: Stir the suspension at a controlled temperature (typically 30-45 °C). Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached. Achieving close to 50% conversion is critical for obtaining high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentration: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Separate the unreacted (S)-3-undecanol from the acylated (R)-3-undecyl acetate by silica gel column chromatography.

-

Analysis: Determine the enantiomeric excess of the recovered (S)-3-undecanol and the (R)-3-undecyl acetate by chiral GC or HPLC analysis.

Mandatory Visualization

Caption: General workflows for the enantioselective synthesis of (S)-3-Undecanol.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-3-Undecanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of enantiomerically enriched (S)-3-Undecanol. The primary method described is the kinetic resolution of racemic 3-undecanol using Candida antarctica lipase B (CALB), a widely used and efficient biocatalyst for the stereoselective acylation of secondary alcohols.

(S)-3-Undecanol is a valuable chiral building block with applications in the synthesis of pharmaceuticals and as a component in insect pheromone formulations. Enantiomerically pure secondary alcohols are crucial intermediates in the development of various drugs, where specific stereoisomers are often responsible for the desired therapeutic effects.[1][2][3]

Principle of the Method: Enzymatic Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules. In this enzymatic approach, a lipase selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. For the synthesis of (S)-3-Undecanol, the (R)-enantiomer of 3-undecanol is preferentially acylated by the enzyme, leaving the desired (S)-3-Undecanol unreacted. The resulting mixture contains the unreacted (S)-alcohol and the (R)-ester, which can then be separated.

The key to a successful kinetic resolution is the high enantioselectivity of the enzyme, which ensures that one enantiomer is converted while the other remains largely untouched.[4] Candida antarctica lipase B is well-suited for this purpose due to its broad substrate specificity and high stereoselectivity for a variety of secondary alcohols.[5]

Experimental Data Summary

The following table summarizes representative data for the kinetic resolution of a secondary alcohol (3-octanol, a structural analog of 3-undecanol) using Candida antarctica lipase B. This data provides an expected outcome for the synthesis of (S)-3-Undecanol under similar conditions.[6]

| Parameter | Value | Reference |

| Enzyme | Candida antarctica lipase B (CALB) | [6] |

| Substrate | Racemic 3-Octanol | [6] |

| Acyl Donor | Vinyl Acetate | [6] |

| Solvent | Toluene | [6] |

| Temperature | 30°C | [6] |

| Conversion | 62% | [6] |

| Enantiomeric Excess (e.e.) of (S)-3-Octanol | >99% | [6] |

| Isolated Yield of (S)-3-Octanol | 73% | [6] |

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-3-Undecanol via Kinetic Resolution

This protocol details the enantioselective acylation of racemic 3-undecanol using immobilized Candida antarctica lipase B.

Materials:

-

Racemic 3-undecanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Reaction vessel (e.g., screw-capped flask)

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a clean, dry reaction vessel, dissolve racemic 3-undecanol (1.0 g, 5.8 mmol) in anhydrous hexane (20 mL).

-

Add vinyl acetate (1.0 g, 11.6 mmol, 2 equivalents) to the solution.

-

Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate).

-

-

Incubation:

-

Seal the reaction vessel and place it in an orbital shaker set at 200 rpm and 30°C.

-

Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by chiral gas chromatography (see Protocol 2). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

-

Work-up and Product Isolation:

-

Once the desired conversion is reached (approximately 48-72 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution (2 x 20 mL) to remove any acetic acid formed during the reaction.

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting residue contains a mixture of (S)-3-undecanol and (R)-3-undecyl acetate.

-

Separate the two compounds by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization:

-

Confirm the identity and purity of the isolated (S)-3-undecanol using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and FT-IR).

-

Determine the enantiomeric excess of the purified (S)-3-undecanol using chiral GC analysis (see Protocol 2).

-

Protocol 2: Chiral Gas Chromatography (GC) Analysis of 3-Undecanol Enantiomers

This protocol describes the analytical method to determine the enantiomeric excess (e.e.) of 3-undecanol.

Materials and Equipment:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based column).[7]

-

Helium or Hydrogen as carrier gas.

-

Samples of the reaction mixture or purified product.

-

Anhydrous solvent for dilution (e.g., hexane).

Procedure:

-

Sample Preparation:

-

Dilute a small aliquot of the reaction mixture or the purified product in a suitable anhydrous solvent (e.g., 1 mg/mL in hexane).

-

-

GC Conditions (Example):

-

Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[7]

-

Carrier Gas: Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp at 5°C/min to 150°C.

-

Hold at 150°C for 5 minutes.

-

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

-

-

Data Analysis:

-

Integrate the peak areas for the (R)- and (S)-enantiomers of 3-undecanol.

-

Calculate the enantiomeric excess (e.e.) of the (S)-enantiomer using the following formula:

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the biocatalytic synthesis of (S)-3-Undecanol.

Logical Relationship of Kinetic Resolution

Caption: Logical steps in the enzymatic kinetic resolution of 3-undecanol.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. utupub.fi [utupub.fi]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (S)-3-Undecanol in Chiral Synthesis: A Guide for Researchers

(S)-3-Undecanol , a chiral secondary alcohol, presents itself as a valuable and versatile building block in the intricate field of organic synthesis. Its defined stereochemistry at the C-3 position offers a strategic starting point for the construction of complex chiral molecules, particularly in the development of novel pharmaceuticals and the synthesis of insect pheromones. This application note provides a detailed overview of the synthetic applications of (S)-3-Undecanol, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

Introduction to Chiral Building Blocks

In the realm of drug discovery and development, the chirality of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials, known as chiral building blocks, is a cornerstone of modern asymmetric synthesis, enabling the efficient and stereocontrolled construction of target molecules. (S)-3-Undecanol, with its readily available chiral center, serves as an exemplary scaffold for the introduction of stereochemical complexity.

Application in Pheromone Synthesis

Insect pheromones, chemical signals used for communication, are often chiral molecules where only one enantiomer is biologically active. The precise stereochemistry of these compounds is crucial for their efficacy in pest management strategies. While direct synthetic routes employing (S)-3-Undecanol as a starting material for specific pheromones are not extensively documented in readily available literature, its structural motif is present in several known pheromone components. For instance, derivatives of undecanol and its acetate are known to play a role in the chemical communication of various insect species. The availability of enantiopure (S)-3-Undecanol allows for the stereocontrolled synthesis of such compounds, facilitating the investigation of structure-activity relationships.

One key transformation in pheromone synthesis is the esterification of the chiral alcohol to its corresponding acetate. (3S)-3-undecyl acetate, for example, can be synthesized from (S)-3-Undecanol.

Experimental Protocol: Synthesis of (3S)-3-Undecyl Acetate

This protocol outlines a general procedure for the esterification of (S)-3-Undecanol to yield (3S)-3-undecyl acetate.

Materials:

-

(S)-3-Undecanol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of (S)-3-Undecanol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (3S)-3-undecyl acetate.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data:

The yield and enantiomeric excess of this reaction are highly dependent on the purity of the starting material and the reaction conditions. The following table provides representative data from similar esterification reactions.

| Reactant | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral Secondary Alcohol | Corresponding Acetate | 85-95 | >99 |

Application in Asymmetric Catalysis

While direct applications of (S)-3-Undecanol as a chiral ligand or catalyst in asymmetric reactions are not widely reported, its derivatives hold potential in this area. The hydroxyl group can be functionalized to create a variety of chiral ligands for metal-catalyzed reactions. The long alkyl chain may also impart unique solubility properties, making it suitable for specific reaction media.

Logical Workflow for Utilizing (S)-3-Undecanol

The following diagram illustrates a logical workflow for researchers interested in using (S)-3-Undecanol as a chiral building block.

Caption: A logical workflow for the utilization of (S)-3-Undecanol in organic synthesis.

Enzymatic Resolution for the Preparation of (S)-3-Undecanol

For researchers who wish to prepare (S)-3-Undecanol from a racemic mixture of 3-undecanol, lipase-catalyzed kinetic resolution is a highly effective method. Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol

Materials:

-

Racemic 3-undecanol

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate, acetic anhydride)

-

Organic solvent (e.g., hexane, toluene)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of racemic 3-undecanol (1.0 eq) in an organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (0.5-0.6 eq for kinetic resolution) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

-

Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester.

-

Filter off the immobilized lipase. The lipase can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-3-Undecanol from the acylated (R)-3-undecyl acetate by silica gel column chromatography.

-

The (R)-3-undecyl acetate can be hydrolyzed back to (R)-3-Undecanol if desired.

Quantitative Data for Lipase-Catalyzed Resolution:

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) |

| Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Acetic Anhydride | Toluene | ~50 | >95 | >95 |

Signaling Pathways and Biological Targets

While specific signaling pathways directly modulated by (S)-3-Undecanol are not well-defined, its derivatives, particularly those synthesized as pheromones, interact with the olfactory receptor neurons of insects. The binding of a specific enantiomer to its receptor triggers a signal transduction cascade that ultimately leads to a behavioral response, such as mating. The diagram below illustrates a simplified representation of this process.

Caption: Simplified insect olfactory signaling pathway initiated by a pheromone.

Conclusion

(S)-3-Undecanol is a promising chiral building block with untapped potential in organic synthesis. While its direct application in the synthesis of complex natural products is an area that warrants further exploration, its utility in the stereocontrolled synthesis of pheromones and as a scaffold for the development of new chiral ligands is evident. The protocols and data presented herein provide a foundational resource for researchers looking to incorporate this versatile chiral alcohol into their synthetic strategies. The continued investigation into the applications of (S)-3-Undecanol is expected to yield novel and efficient routes to a wide range of valuable chiral molecules.

Application of (S)-3-Undecanol in the Synthesis of Insect Pheromones: A Hypothetical Case Study

Introduction

Insect pheromones are chemical signals used for communication between members of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The precise stereochemistry of these molecules is often critical for their biological activity. (S)-3-Undecanol, a chiral secondary alcohol, represents a valuable chiral building block for the enantioselective synthesis of certain insect pheromones. Its C-3 stereocenter can be incorporated as a key structural element in the target pheromone molecule.

This document outlines a hypothetical application of (S)-3-Undecanol in the synthesis of an insect pheromone. While no specific, naturally occurring insect pheromone has been definitively synthesized directly from (S)-3-Undecanol in the reviewed literature, this application note provides a plausible and chemically sound synthetic protocol for a hypothetical pheromone, "(S)-3-Undecyl Acetate," to illustrate the potential utility of (S)-3-Undecanol as a chiral precursor.

Application Note: Synthesis of (S)-3-Undecyl Acetate

This application note details the synthesis of the hypothetical insect pheromone, (S)-3-Undecyl acetate, from (S)-3-Undecanol. The synthesis involves a straightforward acylation reaction, a common transformation in the final steps of many pheromone syntheses.

Synthetic Strategy

The synthesis of (S)-3-Undecyl acetate is achieved through the esterification of (S)-3-Undecanol with acetyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. This method is widely used for the acylation of secondary alcohols and is known for its high efficiency and preservation of the stereochemical integrity of the chiral center.

Data Presentation

| Reaction | Starting Material | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Acetylation | (S)-3-Undecanol | Acetyl Chloride, Pyridine | (S)-3-Undecyl Acetate | >95% | >99% |

Experimental Protocol: Synthesis of (S)-3-Undecyl Acetate

Materials:

-

(S)-3-Undecanol (>99% ee)

-

Acetyl chloride (ACS grade)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

To a stirred solution of (S)-3-Undecanol (1.0 g, 5.8 mmol) and anhydrous pyridine (0.92 g, 11.6 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add acetyl chloride (0.54 g, 6.9 mmol) dropwise via a dropping funnel over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford the pure (S)-3-Undecyl acetate.

Characterization:

The structure and purity of the synthesized (S)-3-Undecyl acetate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Synthetic Pathway for (S)-3-Undecyl Acetate

Synthesis of (S)-3-Undecyl Acetate from (S)-3-Undecanol.

Experimental Workflow

Workflow for the synthesis of (S)-3-Undecyl Acetate.

Application Notes and Protocols for Stereospecific Reactions Utilizing (S)-3-Undecanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for two key stereospecific reactions involving (S)-3-Undecanol: Lipase-Catalyzed Kinetic Resolution for the separation of racemic 3-undecanol and the Mitsunobu Reaction for the stereospecific conversion of (S)-3-Undecanol to its (R)-configured ester, a valuable chiral building block.

Application Note 1: Enantioselective Separation of Racemic 3-Undecanol via Lipase-Catalyzed Kinetic Resolution

Introduction:

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this application, the enzyme Pseudomonas cepacia lipase (PCL) is utilized to selectively acylate the (R)-enantiomer of 3-undecanol, allowing for the separation of the unreacted (S)-3-Undecanol with high enantiomeric excess.[1][2] This method is particularly valuable for obtaining enantiomerically enriched (S)-3-alkanols.

Principle:

The lipase selectively catalyzes the transesterification of the (R)-enantiomer of 3-undecanol with an acyl donor, such as vinyl acetate. The (S)-enantiomer reacts at a much slower rate, resulting in a mixture of the acylated (R)-enantiomer and unreacted (S)-enantiomer. These can then be separated by standard chromatographic techniques.

Experimental Workflow:

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Quantitative Data:

The following table summarizes representative data for the kinetic resolution of secondary alcohols using Pseudomonas cepacia lipase. The enantiomeric excess (ee) of the remaining (S)-alcohol and the conversion are key parameters.

| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-3-Undecanol (%) |

| (±)-3-Undecanol | Vinyl Acetate | Hexane | 24 | ~50 | >95 |

| (±)-3-Octanol | Isopropenyl Acetate | Diisopropyl ether | 48 | 52 | 96 |

| (±)-1-Phenylethanol | Vinyl Acetate | Hexane | 6 | 50 | >99 |

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Undecanol

Materials:

-

Racemic (±)-3-Undecanol

-

Pseudomonas cepacia Lipase (immobilized or free)

-

Vinyl acetate

-

Hexane (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of racemic (±)-3-Undecanol (1.0 eq) in anhydrous hexane (10 mL per mmol of alcohol), add Pseudomonas cepacia lipase (e.g., 50 mg per mmol of alcohol).

-

Add vinyl acetate (1.5 eq) to the suspension.

-

Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Wash the enzyme with fresh hexane and combine the filtrates.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of (S)-3-Undecanol and (R)-3-acetoxyundecane by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the unreacted (S)-3-Undecanol.

-

Determine the enantiomeric excess of the purified (S)-3-Undecanol by chiral GC or HPLC analysis.

Application Note 2: Stereospecific Synthesis of (R)-3-Acetoxyundecane via Mitsunobu Reaction

Introduction:

The Mitsunobu reaction is a versatile and reliable method for the stereospecific inversion of secondary alcohols.[3][4] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic substitution. When (S)-3-Undecanol is subjected to the Mitsunobu reaction with a carboxylic acid, such as acetic acid, the corresponding ester is formed with complete inversion of stereochemistry at the chiral center, yielding (R)-3-acetoxyundecane.

Reaction Mechanism:

Caption: Mitsunobu Reaction Mechanism for Stereochemical Inversion.

Quantitative Data:

The following table presents typical yields for the Mitsunobu reaction of secondary alcohols.

| Alcohol | Nucleophile | Reagents | Solvent | Yield (%) |

| (S)-3-Undecanol | Acetic Acid | PPh₃, DIAD | THF | >85 (Illustrative) |

| (S)-2-Octanol | Benzoic Acid | PPh₃, DEAD | THF | 90 |

| (-)-Menthol | p-Nitrobenzoic Acid | PPh₃, DEAD | THF | 85-90 |

Protocol: Mitsunobu Inversion of (S)-3-Undecanol

Materials:

-

(S)-3-Undecanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Acetic acid

-

Anhydrous tetrahydrofuran (THF)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-Undecanol (1.0 eq), triphenylphosphine (1.5 eq), and acetic acid (1.2 eq) in anhydrous THF (10 mL per mmol of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify the desired (R)-3-acetoxyundecane by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the product by NMR and determine the stereochemical purity by chiral GC or HPLC if necessary. The inversion of configuration can be confirmed by comparing the optical rotation of the starting material and the hydrolyzed product.

References

Application Note: GC-MS Protocol for the Analysis of (S)-3-Undecanol

Abstract